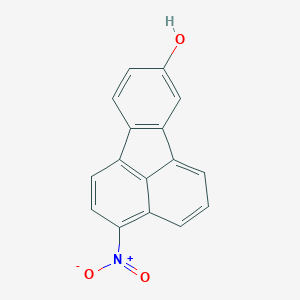

3-Nitrofluoranthen-8-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitrofluoranthen-8-ol, also known as this compound, is a useful research compound. Its molecular formula is C16H9NO3 and its molecular weight is 263.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Studies

3-Nitrofluoranthen-8-ol serves as a marker for air pollution , particularly in assessing the impact of diesel exhaust. Its detection in environmental samples helps researchers understand the distribution and degradation of nitro-PAHs in the atmosphere.

| Study | Findings |

|---|---|

| Matsuda et al. (2006) | Identified mutagenic properties in bacterial strains, indicating environmental risks. |

| Gonzalez et al. (2010) | Explored atmospheric processes generating 3-nitrofluoranthene, confirming its presence in diesel emissions. |

Toxicology

The compound is extensively studied for its mutagenic and carcinogenic properties . It has been shown to induce DNA damage through the formation of stable DNA adducts, which can lead to mutations and cancer.

| Test System | Result |

|---|---|

| Ames Test (S. typhimurium) | Positive for mutagenicity |

| Mouse Lymphoma Assay | Positive for mutagenicity |

| In Vivo Micronucleus Assay | Induced micronuclei formation |

Research indicates that the nitro group undergoes metabolic reduction, producing reactive intermediates that bind to DNA, causing structural changes linked to carcinogenesis .

Analytical Chemistry

In analytical chemistry, this compound is used to develop methods for detecting nitro-PAHs in environmental samples. Its presence can be quantified using advanced techniques such as gas chromatography-mass spectrometry (GC-MS).

| Method | Application |

|---|---|

| GC-MS | Detection of nitro-PAHs in particulate matter and air samples |

| Spectroscopic Techniques | Analysis of vibrational spectra using Fourier-transform infrared spectroscopy |

Material Science

The compound's vibrational spectra have been analyzed using density functional theory calculations, providing insights into its molecular interactions and stability under various conditions . This knowledge is crucial for developing materials that may incorporate or be affected by nitro-PAHs.

Case Study 1: Environmental Impact Assessment

A study conducted by Gonzalez et al. (2010) focused on the atmospheric behavior of 3-nitrofluoranthene. The researchers utilized field sampling techniques to measure concentrations in urban areas heavily impacted by diesel emissions. The findings highlighted significant correlations between traffic density and levels of 3-nitrofluoranthene, underscoring its role as an air quality indicator.

Case Study 2: Toxicological Evaluation

In a comprehensive toxicological evaluation, Baird et al. (2008) investigated the formation of DNA adducts induced by 3-nitrofluoranthene in vitro. Their results demonstrated that exposure led to significant DNA damage in cultured cells, which was quantified using the comet assay technique. This study provided valuable data on the compound's potential health risks and mechanisms of action.

Propiedades

Número CAS |

115664-58-9 |

|---|---|

Fórmula molecular |

C16H9NO3 |

Peso molecular |

263.25 g/mol |

Nombre IUPAC |

3-nitrofluoranthen-8-ol |

InChI |

InChI=1S/C16H9NO3/c18-9-4-5-10-12-6-7-15(17(19)20)13-3-1-2-11(16(12)13)14(10)8-9/h1-8,18H |

Clave InChI |

PBQVIBXOKDPEMG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-] |

SMILES canónico |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-] |

Key on ui other cas no. |

115664-58-9 |

Sinónimos |

3-Nitrofluoranthen-8-ol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.